N-Benzyl-6-bromo-N-methylpyrimidin-4-amine
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Overview
Description
N-Benzyl-6-bromo-N-methylpyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with benzyl, bromo, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-6-bromo-N-methylpyrimidin-4-amine typically involves the bromination of a pyrimidine precursor followed by N-alkylation. One common method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) to introduce the bromine atom into the pyrimidine ring . The subsequent N-alkylation can be achieved using benzyl chloride and methylamine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-6-bromo-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, thiourea, and primary amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrimidine derivatives, while oxidation and reduction can lead to different functionalized pyrimidines .
Scientific Research Applications
N-Benzyl-6-bromo-N-methylpyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other biological pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-Benzyl-6-bromo-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and methyl groups can enhance the compound’s binding affinity to these targets, while the bromine atom can participate in halogen bonding interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-6-chloro-N-methylpyrimidin-4-amine: Similar structure but with a chlorine atom instead of bromine.
N-Benzyl-6-fluoro-N-methylpyrimidin-4-amine: Contains a fluorine atom instead of bromine.
N-Benzyl-6-iodo-N-methylpyrimidin-4-amine: Contains an iodine atom instead of bromine.
Uniqueness
N-Benzyl-6-bromo-N-methylpyrimidin-4-amine is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can lead to different biological activities and properties compared to its chloro, fluoro, and iodo analogs .
Properties
Molecular Formula |
C12H12BrN3 |
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Molecular Weight |
278.15 g/mol |
IUPAC Name |
N-benzyl-6-bromo-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C12H12BrN3/c1-16(8-10-5-3-2-4-6-10)12-7-11(13)14-9-15-12/h2-7,9H,8H2,1H3 |
InChI Key |
AQMRJLJMUXONFH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC(=NC=N2)Br |
Origin of Product |
United States |
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